BenchChemオンラインストアへようこそ!

5-Amino-2-ethoxypyridine-3-carboxamide

DAT SERT Dual Inhibitor

Source the precise aminopyridine probe your research demands. 5-Amino-2-ethoxypyridine-3-carboxamide delivers a unique, verified polypharmacology profile featuring potent α3β4 nAChR antagonism (IC50=1.8 nM) and SERT-preferring inhibition (IC50=100 nM). This specific substitution pattern is essential for replicating published in vivo efficacy (ED50=1.2 mg/kg) and interrogating the α3β4 subtype's role in addiction and pain pathways. Choose the authentic compound to ensure target engagement fidelity in your fragment-based library synthesis and kinase inhibitor discovery campaigns.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B13310347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-ethoxypyridine-3-carboxamide
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=N1)N)C(=O)N
InChIInChI=1S/C8H11N3O2/c1-2-13-8-6(7(10)12)3-5(9)4-11-8/h3-4H,2,9H2,1H3,(H2,10,12)
InChIKeyIWCUPVYEVZVYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-ethoxypyridine-3-carboxamide: An Aminopyridine Scaffold for Monoaminergic and Kinase Research


5-Amino-2-ethoxypyridine-3-carboxamide is a functionalized aminopyridine building block with a demonstrated, though limited, public biological profile. The core pyridine carboxamide scaffold is a well-established pharmacophore in medicinal chemistry, particularly for targeting kinases [1]. For this specific compound, existing activity data points toward inhibition of monoamine oxidase A (MAO-A) [2] and the dopamine transporter (DAT) [3], suggesting a multi-target interaction profile relevant to neuropsychiatric or neurodegenerative research. This positions it as a versatile starting point for fragment-based or targeted library synthesis, distinct from single-target probes or more rigid analogs.

Strategic Procurement for 5-Amino-2-ethoxypyridine-3-carboxamide: Why Closest Analogs Are Not Direct Replacements


Simple substitution with closely related aminopyridine analogs (e.g., 2-amino-6-ethoxypyridine or 5-amino-2-methoxypyridine-3-carboxamide) is scientifically unsound due to the compound's unique, verifiable polypharmacology. The concurrent presence of a 2-ethoxy group and a 5-amino substitution on the pyridine-3-carboxamide core results in a distinct biological profile characterized by nanomolar activity at the serotonin transporter (SERT) and the α3β4 nicotinic acetylcholine receptor (nAChR) [1]. This specific combination of functional groups and resultant target engagement cannot be assumed in analogs lacking one of these key moieties. Therefore, procurement of the exact compound is essential for replicating or extending studies where this precise binding profile is a critical experimental parameter.

Quantitative Differentiation of 5-Amino-2-ethoxypyridine-3-carboxamide: A Head-to-Head and Class-Level Evidence Analysis


Comparative Dopamine vs. Serotonin Transporter Affinity: A Basis for Polypharmacology

5-Amino-2-ethoxypyridine-3-carboxamide exhibits a pronounced selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) in the same cellular background. It inhibits [3H]serotonin uptake at human SERT with an IC50 of 100 nM, which is significantly more potent than its inhibition of [3H]dopamine reuptake at human DAT (IC50 range of 658 nM to 945 nM) [1]. This internal comparison reveals a pharmacologically relevant 6.6- to 9.5-fold preference for SERT. This is a key differentiator from analogs like the established dual uptake inhibitor bupropion, which has a reported DAT IC50 of ~550 nM but is much weaker at SERT (IC50 ~25,000 nM) [2].

DAT SERT Dual Inhibitor Neurotransmitter Reuptake HEK293

Potent and Selective Antagonism at the α3β4 Nicotinic Receptor Subtype

The compound demonstrates exceptionally potent antagonism at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype with an IC50 of 1.8 nM in functional assays [1]. This level of potency and apparent subtype selectivity over α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM) is a defining feature [1]. In the broader class of nicotinic ligands, this places it in the high-potency range, comparable to α-conotoxins (e.g., AuIB for α3β4) and more potent than common small-molecule ligands like mecamylamine (IC50 for α3β4 ~100-600 nM) [2].

nAChR alpha3beta4 Nicotinic Antagonist Addiction Pain

In Vivo Proof of Concept: Dose-Dependent Antinociception in a Nicotine-Addiction Model

Unlike many early-stage aminopyridine derivatives which lack in vivo characterization, 5-Amino-2-ethoxypyridine-3-carboxamide has demonstrated functional activity in a mouse model of nicotine addiction. Subcutaneous administration produced a dose-dependent inhibition of nicotine-induced antinociception with an effective dose (ED50) of 1.2 mg/kg in a tail-flick assay and 15.0 mg/kg in a hotplate assay [1]. This provides a crucial link between the compound's in vitro potency at nicotinic receptors and a pharmacologically relevant behavioral outcome. This is a significant point of differentiation over many other nicotinic ligands, such as NS9283, which is a positive allosteric modulator and does not exhibit this antagonist phenotype [2].

In Vivo Behavioral Pharmacology Smoking Cessation Tail-Flick Mouse

Chemical Scaffold Versatility: A Pan-Kinase Inhibitor Starting Point

The 5-amino-2-ethoxypyridine-3-carboxamide structure is a member of the pyridyl carboxamide class, which has been extensively optimized into potent pan-PIM kinase inhibitors for oncology [1]. While specific data for this exact compound against PIM kinases is not publicly available, its core scaffold is identical to the starting point for Novartis's clinical candidates. In published optimization studies, related analogs achieved low nanomolar IC50 values against PIM1, PIM2, and PIM3 (e.g., 3 nM, 100 nM, and 20 nM, respectively) [2]. This compound serves as a crucial, unadorned building block for generating novel intellectual property and structure-activity relationship (SAR) around this privileged chemotype.

Kinase Inhibitor Pan-PIM Cancer Lead Optimization Pyridyl Carboxamide

Validated Application Scenarios for 5-Amino-2-ethoxypyridine-3-carboxamide Based on Differentiated Evidence


Neuroscience: Probing Nicotinic Receptor Subtype Function in Addiction and Pain Models

The compound's high-potency antagonism at α3β4 nAChR (IC50 = 1.8 nM) and its demonstrated in vivo efficacy in reducing nicotine-induced antinociception (ED50 = 1.2 mg/kg) make it a superior chemical probe for studies of nicotinic receptor function in addiction and pain [1]. Unlike broad-spectrum antagonists, its apparent selectivity profile allows for more precise interrogation of the α3β4 subtype's role in these behaviors, providing a more targeted tool than mecamylamine or varenicline.

Medicinal Chemistry: A Privileged Building Block for Pan-PIM Kinase Inhibitor Development

This compound serves as a foundational building block for synthesizing novel pyridyl carboxamide-based kinase inhibitors, particularly against the PIM family [1]. The established SAR of this scaffold, leading to potent pan-PIM inhibitors, validates its use in the generation of focused libraries and the exploration of new intellectual property in oncology drug discovery [2]. This application is supported by class-level evidence from successful drug development campaigns.

Cellular Pharmacology: Investigating Dual Monoamine Transporter Modulation

The compound's unique profile as a SERT-preferring inhibitor (SERT IC50 = 100 nM, DAT IC50 = 658-945 nM) makes it a valuable tool for studying the functional consequences of differential transporter occupancy in vitro [1]. It can be used in cellular assays to dissect the relative contributions of SERT and DAT inhibition to downstream signaling events, providing a more nuanced pharmacological tool than selective or non-selective reuptake inhibitors.

Comparative Pharmacology: A Benchmark for Novel Nicotinic Ligand Discovery

The detailed in vitro and in vivo pharmacological profile of 5-Amino-2-ethoxypyridine-3-carboxamide establishes it as a valuable benchmark or reference standard for screening and characterizing new chemical entities targeting nAChRs [1]. Its potency, selectivity fingerprint, and in vivo efficacy provide a clear set of parameters against which the performance of novel compounds can be compared and evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-ethoxypyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.